molecular formula C19H21FN4OS B11191038 2-(ethylsulfanyl)-9-(2-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(ethylsulfanyl)-9-(2-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11191038
M. Wt: 372.5 g/mol
InChI Key: YXTGKPWKDKQJIC-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-9-(2-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a fluorophenyl group, and a triazoloquinazoline core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-9-(2-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe ethylsulfanyl and fluorophenyl groups are then introduced via substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and yields. The use of catalysts, such as Schiff base zinc complexes supported on magnetite nanoparticles, can also improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-9-(2-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorophenyl ring .

Scientific Research Applications

2-(ethylsulfanyl)-9-(2-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-9-(2-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(ethylsulfanyl)-9-(2-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific combination of functional groups and its triazoloquinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H21FN4OS

Molecular Weight

372.5 g/mol

IUPAC Name

2-ethylsulfanyl-9-(2-fluorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C19H21FN4OS/c1-4-26-18-22-17-21-13-9-19(2,3)10-14(25)15(13)16(24(17)23-18)11-7-5-6-8-12(11)20/h5-8,16H,4,9-10H2,1-3H3,(H,21,22,23)

InChI Key

YXTGKPWKDKQJIC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=CC=C4F

Origin of Product

United States

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